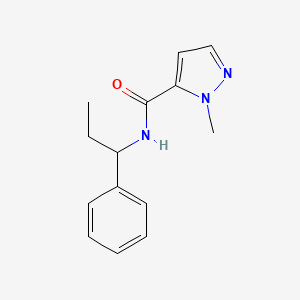![molecular formula C22H19N3O6 B5416319 N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5416319.png)
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide], also known as NFA, is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. NFA is a fluorescent probe that can be used to detect the presence of specific proteins and enzymes in biological systems.
Wissenschaftliche Forschungsanwendungen
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has been extensively used in scientific research as a fluorescent probe for the detection of specific proteins and enzymes. It has been used to detect the presence of proteases, kinases, and phosphatases in biological systems. N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has also been used to study the activity of enzymes involved in the metabolism of drugs and toxins.
Wirkmechanismus
The mechanism of action of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] involves the interaction of the molecule with specific proteins and enzymes in biological systems. The molecule contains a nitro group that can be reduced to an amino group in the presence of certain enzymes. This reduction leads to a change in the fluorescence properties of the molecule, which can be used to detect the presence and activity of the enzyme.
Biochemical and Physiological Effects
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the activity of enzymes or alter the metabolism of drugs and toxins. N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has also been shown to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] in lab experiments include its high sensitivity and specificity for the detection of specific proteins and enzymes. It is also easy to use and can be applied to a wide range of biological systems. The limitations of using N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] include its limited stability in aqueous solutions and its sensitivity to pH and temperature changes.
Zukünftige Richtungen
There are several future directions for the use of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] in scientific research. One direction is the development of new fluorescent probes based on the structure of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]. These probes could be designed to detect specific enzymes and proteins with higher sensitivity and specificity. Another direction is the application of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] in the development of new drugs and therapies for the treatment of diseases. N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] could be used to screen for compounds that target specific enzymes and proteins involved in disease processes. Overall, N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] is a promising tool for scientific research with many potential applications in the future.
Synthesemethoden
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] can be synthesized using a simple one-pot reaction between 4-nitrophthalic anhydride and 5-methyl-2-furfurylamine. The reaction is carried out in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The product is obtained in high yield and purity and can be easily purified using column chromatography.
Eigenschaften
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4-nitrophenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-14-3-6-17(30-14)8-11-21(26)23-16-5-10-20(25(28)29)19(13-16)24-22(27)12-9-18-7-4-15(2)31-18/h3-13H,1-2H3,(H,23,26)(H,24,27)/b11-8+,12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKVZBUGMQEHAA-HZOWPXDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C=CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)/C=C/C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-chlorophenyl)acrylamide](/img/structure/B5416263.png)
![1-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]piperidine](/img/structure/B5416269.png)
![2-(2-furyl)-5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)pyrimidine](/img/structure/B5416274.png)
![N-(2,4-difluorophenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5416284.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5416289.png)

![benzyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]leucinate](/img/structure/B5416300.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5416307.png)
![1'-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5416313.png)
![7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5416327.png)
![4-{5-[2-(2-furyl)-1H-imidazol-1-yl]pentyl}morpholine](/img/structure/B5416334.png)

![{2-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5416338.png)
![4-{3-[3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5416346.png)